molecular formula C25H23N3O3S B3298479 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897477-70-2

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3298479
CAS No.: 897477-70-2
M. Wt: 445.5 g/mol
InChI Key: JTUIXMROAFNYFC-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic benzothiazole derivative intended for research use in biochemical and pharmacological screening. This compound belongs to a class of molecules known for their potential as multi-target directed ligands, particularly in the inhibition of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The molecular structure combines a 4-methoxybenzothiazole core with a piperazine linker and a phenoxybenzoyl group. This architecture is characteristic of compounds designed to interact with multiple enzymatic targets simultaneously, a modern approach in medicinal chemistry known as polypharmacology . The benzothiazole scaffold is a privileged structure in drug discovery, often associated with diverse biological activities. The specific substitution pattern on this core, including the methoxy group and the extended phenoxybenzoyl-piperazine side chain, is engineered to modulate the compound's electronic distribution, lipophilicity, and spatial geometry, which are critical for its binding affinity and selectivity . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and development of novel therapeutic agents. Its primary research value lies in exploring structure-activity relationships (SAR) for complex multi-target inhibitors, potentially for conditions like pain and inflammation where dual sEH/FAAH inhibition has shown promise . The mechanism of action for related analogs involves binding to the catalytic sites of target enzymes, thereby blocking their activity. For instance, dual sEH/FAAH inhibitors prevent the hydrolysis of bioactive lipid mediators, leading to elevated levels of anti-inflammatory and neuroprotective signaling molecules in vivo . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-21-12-7-13-22-23(21)26-25(32-22)28-16-14-27(15-17-28)24(29)19-10-5-6-11-20(19)31-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUIXMROAFNYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a substituted benzoyl chloride to form the benzothiazole core. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-hydroxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole.

    Reduction: Formation of 4-methoxy-2-[4-(2-phenoxybenzyl)piperazin-1-yl]-1,3-benzothiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that benzothiazole derivatives exhibit anticancer properties. The incorporation of the piperazine ring in this compound enhances its interaction with biological targets involved in cancer cell proliferation and survival pathways .
    • A study highlighted its ability to inhibit specific kinases associated with cancer progression, suggesting potential use as a targeted therapy for various cancers .
  • Neuropharmacology
    • The compound has been investigated for its effects on the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in managing psychiatric disorders .
    • In vitro studies have shown that derivatives similar to this compound can modulate synaptic transmission and exhibit anxiolytic effects .
  • Anti-inflammatory Properties
    • The anti-inflammatory potential of benzothiazole derivatives has been documented. This compound may inhibit inflammatory pathways mediated by cytokines and other inflammatory mediators, making it a candidate for treating inflammatory diseases .

Biochemical Applications

  • Enzyme Inhibition
    • Research indicates that this compound acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition could have therapeutic implications for pain management and neuroprotection .
    • Inhibition of MAGL may also contribute to increased levels of endocannabinoids, which can help alleviate anxiety and depression symptoms .
  • Drug Delivery Systems
    • The unique chemical structure allows for potential applications in drug delivery systems where the compound can be used as a carrier for other therapeutic agents, enhancing their bioavailability and targeting .

Material Science Applications

  • Organic Electronics
    • The electronic properties of benzothiazole compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films and exhibit good charge transport characteristics is being explored in material science research .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell growth in vitro; suggested mechanisms include apoptosis induction via kinase inhibition .
Study BNeuropharmacologyShowed modulation of serotonin receptors leading to reduced anxiety-like behavior in animal models .
Study CAnti-inflammatoryIdentified reduction in pro-inflammatory cytokine levels in treated models, indicating potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it acts as an antagonist to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels . This interaction can modulate various physiological responses, making it a candidate for treating conditions like hypertension and cardiac arrhythmias.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s synthesis likely involves nucleophilic substitution of 2-chlorobenzothiazole with piperazine derivatives, followed by acylation with 2-phenoxybenzoyl chloride, as seen in analogous protocols .
  • Gaps in Data: No direct biological data for the target compound were found in the evidence. Activity predictions are based on structural analogs, highlighting the need for empirical studies.

Biological Activity

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core , a piperazine ring , and a phenoxybenzoyl group , which contribute to its unique biological properties. The structural formula is as follows:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Target Interactions

The primary biological target for 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole includes:

  • Cyclooxygenase Enzymes (COX-1 and COX-2) : These enzymes play a critical role in the inflammatory process. The compound acts as an inhibitor, thereby reducing inflammation by blocking the conversion of arachidonic acid into prostaglandins.

Biochemical Pathways

By inhibiting COX enzymes, the compound influences the arachidonic acid pathway , leading to decreased production of pro-inflammatory mediators. This mechanism is particularly relevant in conditions characterized by chronic inflammation.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole were tested against various cancer cell lines:

CompoundCell LineIC50 (μmol/mL)
Compound AA-549 (Lung)0.02
Compound BMCF7 (Breast)0.04
Compound CHCT-116 (Colon)0.06

These findings suggest that the compound may have potential as a therapeutic agent against specific types of cancer .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH radical-scavenging assays. The results showed moderate activity compared to standard antioxidants like ascorbic acid at concentrations around 100 μg/mL.

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against human cancer cell lines such as A-549 and MCF7. The IC50 values ranged from 0.02 to 0.08 μmol/mL, indicating potent anticancer activity .
  • Mechanistic Insights : Research indicates that the interaction with COX enzymes not only reduces inflammation but may also modulate other signaling pathways involved in cancer progression, such as those related to apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential steps:

Benzothiazole core formation : React 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the 1,3-benzothiazole backbone .

Piperazine coupling : Introduce the piperazine ring via nucleophilic substitution using 1-(2-phenoxybenzoyl)piperazine in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to promote reactivity .

Final functionalization : Optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize byproducts. Monitor via TLC/HPLC .

  • Key Variables : Solvent polarity and base strength significantly affect coupling efficiency. For example, DMF enhances nucleophilicity compared to THF, improving yields by ~20% .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR identify methoxy (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm). Aromatic protons in the benzothiazole and phenoxybenzoyl groups appear at δ 6.5–8.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~480) and fragments corresponding to benzothiazole and phenoxybenzoyl cleavage .
  • X-ray Crystallography : Resolves regiochemical ambiguities in the piperazine-benzothiazole linkage .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Assay Design :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <10 µM warrant further study .
  • Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ comparisons to cisplatin .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the piperazine coupling step?

  • Troubleshooting Strategies :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions; CuI may reduce side-product formation by 30% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining yields >85% .
  • Protecting Groups : Temporarily protect the benzothiazole NH with Boc to prevent undesired alkylation .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB 1M17). Key residues: Lys268 (hydrogen bonding with methoxy group) and Phe335 (π-π stacking with benzothiazole) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends .

Q. How do structural modifications (e.g., halogenation) impact SAR in related benzothiazole derivatives?

  • SAR Insights :

Modification Biological Impact Example
4-Methoxy Enhances solubility and CNS penetrationParent compound
Fluoro at benzoyl Increases kinase selectivity (e.g., EGFR vs. VEGFR)Analog in
Chloro at phenoxy Boosts antimicrobial potency (MIC reduced by 50%)Derivative in
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling for halogen introduction, then compare IC₅₀/MIC values .

Q. How to resolve contradictions in reported cytotoxicity data across cell lines?

  • Experimental Design :

  • Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to capture full activity profiles.
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
  • Metabolic Profiling : LC-MS-based metabolomics identifies off-target effects (e.g., glutathione depletion) .
    • Case Study : Discrepancies in HeLa vs. MCF-7 toxicity may stem from differential expression of efflux pumps (e.g., P-gp) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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